molecular formula C14H10ClNO B5140504 3-[(2-chlorobenzyl)oxy]benzonitrile

3-[(2-chlorobenzyl)oxy]benzonitrile

Katalognummer B5140504
Molekulargewicht: 243.69 g/mol
InChI-Schlüssel: YMKIFUFZYJZATC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(2-chlorobenzyl)oxy]benzonitrile is a chemical compound with the molecular formula C15H11ClNO. It is also known by the name Venetoclax, which is a drug that is used in the treatment of chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL). Venetoclax is a B-cell lymphoma 2 (BCL-2) inhibitor, which means that it targets and inhibits the function of the BCL-2 protein, which is responsible for preventing apoptosis (programmed cell death) in cancer cells.

Wirkmechanismus

The mechanism of action of 3-[(2-chlorobenzyl)oxy]benzonitrile involves the inhibition of the BCL-2 protein, which is responsible for preventing apoptosis in cancer cells. By inhibiting the function of the BCL-2 protein, 3-[(2-chlorobenzyl)oxy]benzonitrile induces apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(2-chlorobenzyl)oxy]benzonitrile are primarily related to its inhibition of the BCL-2 protein. This leads to the induction of apoptosis in cancer cells, which can result in tumor shrinkage and improved patient outcomes. However, the inhibition of the BCL-2 protein can also have off-target effects, leading to potential toxicity and adverse effects.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 3-[(2-chlorobenzyl)oxy]benzonitrile in lab experiments are primarily related to its ability to selectively target the BCL-2 protein, which is overexpressed in many types of cancer cells. This makes it a promising candidate for the development of new cancer treatments. However, the limitations of using 3-[(2-chlorobenzyl)oxy]benzonitrile in lab experiments are related to its potential toxicity and off-target effects, which can complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for the research and development of 3-[(2-chlorobenzyl)oxy]benzonitrile. One direction is the development of new drugs that target the BCL-2 protein using different chemical scaffolds. This could lead to the discovery of more effective and less toxic treatments for cancer. Another direction is the investigation of the off-target effects of 3-[(2-chlorobenzyl)oxy]benzonitrile, which could help to identify potential adverse effects and improve the safety of cancer treatments. Additionally, further research is needed to understand the mechanisms of resistance to BCL-2 inhibitors, which could lead to the development of new strategies for overcoming resistance and improving patient outcomes.

Synthesemethoden

The synthesis of 3-[(2-chlorobenzyl)oxy]benzonitrile involves a multi-step process. The first step involves the reaction of 2-chlorobenzyl alcohol with potassium carbonate in dimethylformamide (DMF) to form the potassium salt of 2-chlorobenzyl alcohol. The second step involves the reaction of the potassium salt of 2-chlorobenzyl alcohol with 4-bromobenzonitrile in DMF to form 3-[(2-chlorobenzyl)oxy]benzonitrile. The final step involves the purification of the product using column chromatography.

Wissenschaftliche Forschungsanwendungen

3-[(2-chlorobenzyl)oxy]benzonitrile has several scientific research applications. It is primarily used in the development of drugs that target the BCL-2 protein for the treatment of cancer. Venetoclax, which is derived from 3-[(2-chlorobenzyl)oxy]benzonitrile, is currently approved for the treatment of 3-[(2-chlorobenzyl)oxy]benzonitrile and SLL.

Eigenschaften

IUPAC Name

3-[(2-chlorophenyl)methoxy]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c15-14-7-2-1-5-12(14)10-17-13-6-3-4-11(8-13)9-16/h1-8H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKIFUFZYJZATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Chlorophenyl)methoxy]benzonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.